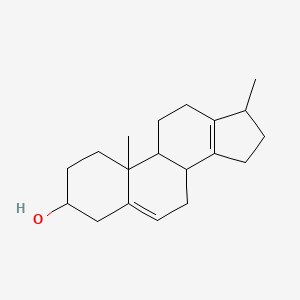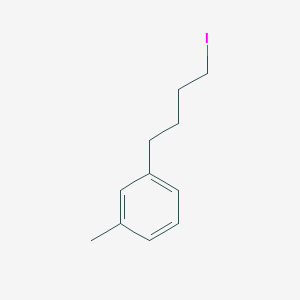
1-(4-Iodobutyl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodobutyl)-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a methyl group and a 4-iodobutyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Iodobutyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylbenzene (toluene) with 4-iodobutyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(4-Iodobutyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 1-(4-butyl)-3-methylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 1-(4-Azidobutyl)-3-methylbenzene, 1-(4-Thiobutyl)-3-methylbenzene.
Oxidation: 1-(4-Iodobutyl)-3-methylbenzoic acid.
Reduction: 1-(4-Butyl)-3-methylbenzene.
科学的研究の応用
1-(4-Iodobutyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of biological systems where iodinated compounds are used as radiolabels for imaging and tracing experiments.
Medicine: Potential use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(4-Iodobutyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde via intermediate formation of an alcohol. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
類似化合物との比較
1-(4-Bromobutyl)-3-methylbenzene: Similar structure but with a bromine atom instead of iodine. It undergoes similar substitution reactions but with different reactivity.
1-(4-Chlorobutyl)-3-methylbenzene: Contains a chlorine atom, leading to different reactivity and reaction conditions.
1-(4-Butyl)-3-methylbenzene: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness: 1-(4-Iodobutyl)-3-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H15I |
|---|---|
分子量 |
274.14 g/mol |
IUPAC名 |
1-(4-iodobutyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15I/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8H2,1H3 |
InChIキー |
KQCAELYBBCOPBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


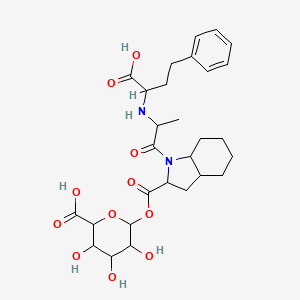
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
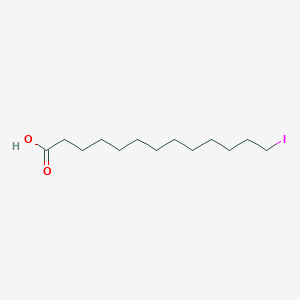

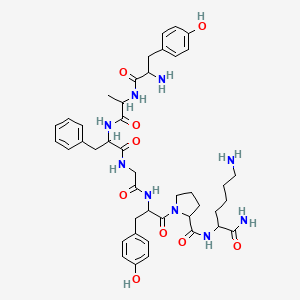
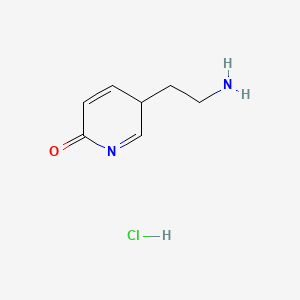
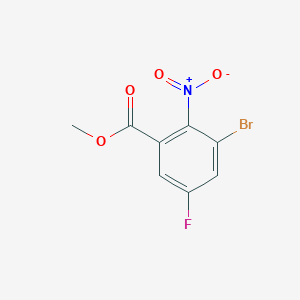
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)
